ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as thiazolidine, pyrido[1,2-a]pyrimidine, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves multiple steps. The key steps include the formation of the thiazolidine ring, the construction of the pyrido[1,2-a]pyrimidine core, and the final coupling with the piperidine-4-carboxylate moiety. Each step requires specific reaction conditions such as temperature, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions including:
Oxidation: Conversion of thiazolidine sulfur to sulfoxide or sulfone.
Reduction: Reduction of the pyrido[1,2-a]pyrimidine core.
Substitution: Nucleophilic substitution at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the pyrido[1,2-a]pyrimidine core can produce dihydropyrido derivatives.
Scientific Research Applications
Ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The pyrido[1,2-a]pyrimidine core may bind to nucleic acids, affecting gene expression and cellular functions. The piperidine moiety can enhance the compound’s bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Known for their biological activities such as antidiabetic and anti-inflammatory properties.
Pyrido[1,2-a]pyrimidine derivatives: Studied for their anticancer and antiviral activities.
Piperidine derivatives: Widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
Ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is unique due to its combination of multiple functional groups, which can provide a synergistic effect in its biological and chemical activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H30N4O4S2 |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
ethyl 1-[9-methyl-3-[(Z)-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H30N4O4S2/c1-5-33-24(32)17-8-11-27(12-9-17)21-18(22(30)28-10-6-7-16(4)20(28)26-21)13-19-23(31)29(14-15(2)3)25(34)35-19/h6-7,10,13,15,17H,5,8-9,11-12,14H2,1-4H3/b19-13- |
InChI Key |
IKOCQFNQFHKPSE-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC(C)C |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC(C)C |
Origin of Product |
United States |
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